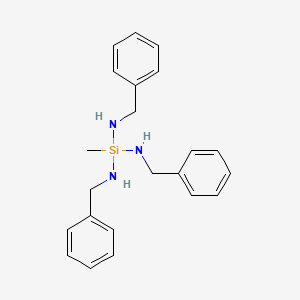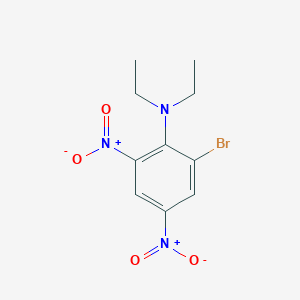
2-Bromo-N,N-diethyl-4,6-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N,N-diethyl-4,6-dinitroaniline is a chemical compound that belongs to the class of halogenated and nitrated aromatic amines. It is characterized by the presence of bromine, nitro groups, and an aniline moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-diethyl-4,6-dinitroaniline typically involves the nitration of aniline derivatives followed by bromination. One common method includes the nitration of N,N-diethylaniline to introduce nitro groups at the 4 and 6 positions. This is followed by bromination using bromine or a brominating agent to introduce the bromine atom at the 2 position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,N-diethyl-4,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of corresponding nitro and brominated products.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.
Major Products Formed
Oxidation: Formation of nitro and brominated products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Bromo-N,N-diethyl-4,6-dinitroaniline has several scientific research applications:
Chemistry: Used as a model compound in studies of nitration and bromination reactions.
Biology: Employed in mutagenicity assays to evaluate the mutagenic potential of chemicals.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N,N-diethyl-4,6-dinitroaniline involves its interaction with molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules. These interactions can lead to various biological effects, including mutagenicity and cytotoxicity. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,6-dinitroaniline
- 4-Bromo-2-nitroaniline
- 2,6-Dibromo-4-nitroaniline
Uniqueness
2-Bromo-N,N-diethyl-4,6-dinitroaniline is unique due to the presence of both bromine and nitro groups, as well as the N,N-diethyl substitution on the aniline moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63129-99-7 |
|---|---|
Molecular Formula |
C10H12BrN3O4 |
Molecular Weight |
318.12 g/mol |
IUPAC Name |
2-bromo-N,N-diethyl-4,6-dinitroaniline |
InChI |
InChI=1S/C10H12BrN3O4/c1-3-12(4-2)10-8(11)5-7(13(15)16)6-9(10)14(17)18/h5-6H,3-4H2,1-2H3 |
InChI Key |
MPRDYCPNBQIABO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


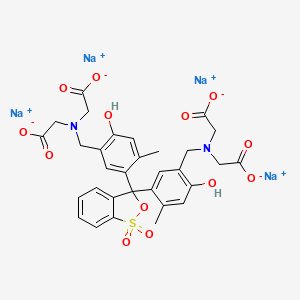
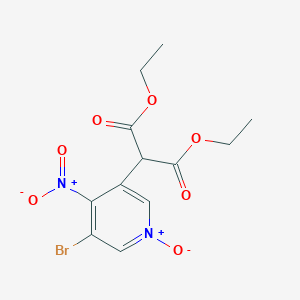
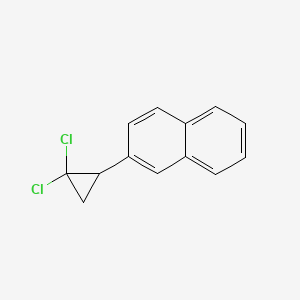
![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylurea](/img/structure/B14515322.png)
![N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B14515326.png)
![2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol](/img/structure/B14515334.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine](/img/structure/B14515342.png)
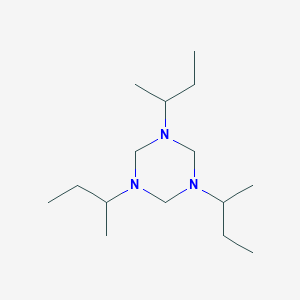

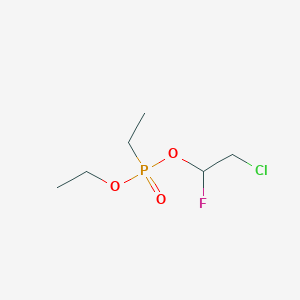
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14515354.png)

